molecular formula C4H12NO2+ B14754602 1,3-Dihydroxybutan-2-ylammonium

1,3-Dihydroxybutan-2-ylammonium

Cat. No.: B14754602
M. Wt: 106.14 g/mol
InChI Key: MUVQIIBPDFTEKM-UHFFFAOYSA-O
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Description

1,3-Dihydroxybutan-2-ylammonium is an ammonium ion characterized by a butane backbone with hydroxyl groups at the 1 and 3 positions and a positively charged nitrogen atom at the 2 position. Its molecular formula is C₄H₁₂NO₂⁺, yielding a molecular weight of approximately 106.15 g/mol. While direct experimental data on this compound is scarce in the provided evidence, its properties can be inferred from analogous ammonium derivatives discussed in regulatory and chemical literature .

Properties

Molecular Formula

C4H12NO2+

Molecular Weight

106.14 g/mol

IUPAC Name

1,3-dihydroxybutan-2-ylazanium

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/p+1

InChI Key

MUVQIIBPDFTEKM-UHFFFAOYSA-O

Canonical SMILES

CC(C(CO)[NH3+])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxybutan-2-ylammonium can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxybutan-2-one with ammonium salts under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxybutan-2-ylammonium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dihydroxybutan-2-ylammonium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dihydroxybutan-2-ylammonium involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the ammonium group can participate in ionic interactions. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,3-Dihydroxybutan-2-ylammonium with structurally or functionally related ammonium compounds, leveraging data from the provided evidence and chemical principles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Regulatory/Industrial Relevance
This compound C₄H₁₂NO₂⁺ 106.15 Hydroxyl, ammonium Likely high polarity; potential applications in surfactants or pharmaceuticals (inferred)
Diethylamine C₄H₁₁N 73.14 Alkyl amine Used in rubber accelerators and corrosion inhibitors; low solubility in water
Dichloroamine NHCl₂ 85.92 Chloro, amine Oxidizing agent; limited solubility due to nonpolar Cl substituents
1-Diethylamino-2-oximino-3-butanone HCl C₈H₁₇ClN₂O₂ 208.69 Oximino, quaternary ammonium Pharmaceutical intermediate; regulated under significant new use rules (PMN P–18–88)
Dihydrogenated tallow dimethylammonium Cl C₃₈H₈₀ClN 594.52 Long-chain alkyl, ammonium Surfactant in fabric softeners; high lipophilicity

Key Findings:

Functional Group Impact: Hydroxyl groups in this compound enhance hydrophilicity compared to alkylamines (e.g., diethylamine) or chlorinated amines (e.g., dichloroamine). This property may favor applications in aqueous systems, such as drug delivery or ion-exchange resins. In contrast, long-chain ammonium salts (e.g., dihydrogenated tallow dimethylammonium chloride) exhibit lipophilic behavior, making them suitable for nonpolar applications like fabric softening .

Regulatory Considerations: Quaternary ammonium salts with complex substituents, such as 1-Diethylamino-2-oximino-3-butanone HCl, are subject to significant new use regulations (SNURs) under the U.S. EPA, requiring hazard communication at concentrations ≥1.0% . Similar oversight may apply to this compound if commercialized.

Synthetic Utility: Compounds like diethylaminopropylamine () and diethylene triamine () highlight the versatility of ammonium derivatives in polymer chemistry. The hydroxyl groups in this compound could enable novel crosslinking or chelation behaviors, though experimental validation is needed.

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